molecular formula C17H22N2O5 B2965340 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide CAS No. 1421508-57-7

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide

カタログ番号: B2965340
CAS番号: 1421508-57-7
分子量: 334.372
InChIキー: UBDUPRUVGDDQTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzo[d][1,3]dioxole moiety, which is known for its broad-spectrum biological activities, and a cyclopentyloxalamide group, which contributes to its chemical stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core and subsequent functionalization. One common method involves the Pd-catalyzed arylation to set the benzo[d][1,3]dioxole framework, followed by Noyori asymmetric hydrogenation to achieve high enantioselectivity . The final steps often include aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Pd-catalyzed arylation and automated systems for the subsequent steps to ensure consistency and efficiency .

類似化合物との比較

Similar Compounds

Uniqueness

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate microtubule assembly and induce apoptosis sets it apart from other similar compounds .

生物活性

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide is a synthetic organic compound with notable biological activities, particularly in the realm of cancer research. This article delves into its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties. The molecular formula is C19H17F3N2O5C_{19}H_{17}F_3N_2O_5 with a molecular weight of approximately 410.349 g/mol . The presence of the oxalamide functional group enhances its chemical stability and reactivity.

Key Structural Features

FeatureDescription
Molecular FormulaC19H17F3N2O5C_{19}H_{17}F_3N_2O_5
Molecular Weight410.349 g/mol
CAS Number1421530-57-5
Functional GroupsBenzo[d][1,3]dioxole, oxalamide

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d][1,3]dioxole Core : This is often achieved through palladium-catalyzed arylation.
  • Functionalization : Subsequent steps may include asymmetric hydrogenation to enhance enantioselectivity.
  • Purification : Techniques such as chromatography are employed to ensure high purity and yield of the final product .

Anticancer Properties

This compound has shown significant anticancer activity against various cancer cell lines. Notably, it targets prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells.

  • IC50 Values : The compound exhibits potent growth inhibition properties with IC50 values ranging from 328 to 644 nM against specific cancer cell lines .

The mechanism by which this compound exerts its anticancer effects includes:

  • Cell Cycle Arrest : Induces cell cycle arrest at the S phase.
  • Apoptosis Induction : Triggers apoptosis in cancer cells.
  • Microtubule Interaction : Modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structures .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • A study demonstrated that this compound significantly inhibited the growth of LNCaP prostate cancer cells with minimal cytotoxicity towards normal cells .

Comparative Anticancer Activity

Cell LineIC50 (nM)Reference Drug (Doxorubicin) IC50 (µM)
LNCaP3287.46
MIA PaCa-26448.29
CCRF-CEM5004.56

特性

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c20-13(11-5-6-14-15(9-11)24-10-23-14)7-8-18-16(21)17(22)19-12-3-1-2-4-12/h5-6,9,12-13,20H,1-4,7-8,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDUPRUVGDDQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。